Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate
Description
Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (CAS: 72419-30-8) is a pyrimidine derivative with the molecular formula C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g/mol. The compound features a hydroxy group at the 4-position and an isopropyl substituent at the 2-position of the pyrimidine ring, coupled with an ethyl ester moiety at the 5-carboxylate position. It is cataloged under MDL number MFCD11047085 and is typically available with a purity of 96% .
Propriétés
IUPAC Name |
ethyl 6-oxo-2-propan-2-yl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)7-5-11-8(6(2)3)12-9(7)13/h5-6H,4H2,1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLGDDICUOMAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Biginelli-Inspired Synthesis
The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate. A modified approach involves:
- Reactants :
- β-Keto ester : Ethyl 4-methyl-3-oxopentanoate (contributes the isopropyl group at position 2 and carboxylate at position 5).
- Aldehyde : Formaldehyde (introduces hydrogen at position 4, later oxidized to hydroxyl).
- Nitrogen source : Guanidine hydrochloride (provides amino groups for cyclization).
Procedure :
- Guanidine hydrochloride (24.1 g), formaldehyde (13.9 g), and ethyl 4-methyl-3-oxopentanoate (16.2 g) are dissolved in DMF (300 mL) under nitrogen.
- Sodium carbonate (26.8 g) is added, and the mixture is heated to 70°C for 4 hours, forming 2-amino-4-hydrogen-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate.
- Oxidation : The dihydropyrimidine intermediate is treated with H₂O₂ or KMnO₄ to dehydrogenate the ring, yielding the aromatic pyrimidine with a hydroxyl group at position 4.
Yield and Purity :
Alternative Route: Amidines and β-Keto Esters
Hydroxylamine-Mediated Cyclization
Hydroxylamine hydrochloride replaces guanidine to directly introduce the hydroxyl group:
- Reactants :
- Ethyl 3-oxohexanoate (isopropyl source).
- Hydroxylamine hydrochloride (nitrogen and hydroxyl source).
- Isobutyraldehyde (optional for regioselective substitution).
Procedure :
Optimization :
Outcome :
Post-Synthetic Hydroxylation of Chloropyrimidines
Chlorination-Hydrolysis Sequence
A two-step functional group interconversion strategy:
- Chlorination :
Hydrolysis :
Advantages :
- Regioselectivity : Exclusive substitution at position 4.
- Scalability : Suitable for multi-gram synthesis.
Analytical Data :
Solid-State Characterization and Purity Optimization
Recrystallization Techniques
Post-synthetic purification ensures pharmaceutical-grade output:
- Solvent Systems :
- Hydrochloride Salt Formation :
Comparative Analysis of Synthetic Routes
Efficiency Metrics
Mechanistic Insights into Hydroxyl Group Formation
Oxidative Dehydrogenation Pathways
In Biginelli-derived syntheses, dihydropyrimidines undergo oxidation via two pathways:
- Radical Mechanism : H₂O₂ generates hydroxyl radicals that abstract hydrogen from C4, forming a hydroxyl group.
- Acid-Catalyzed Tautomerism : Concentrated HCl promotes keto-enol tautomerism, stabilizing the 4-hydroxyl configuration.
Industrial-Scale Production Protocols
Pilot Plant Adaptations
- Reactor Design : 3L round-bottom flasks with reflux condensers and nitrogen inlets prevent intermediate oxidation.
- Workup :
Stability and Degradation Profiles
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-2-isopropylpyrimidine-5-carboxylate.
Reduction: Formation of 4-hydroxy-2-isopropylpyrimidine-5-carboxylate.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate serves as an important building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex organic molecules through various chemical reactions, such as oxidation, reduction, and nucleophilic substitutions.
Common Reagents for Synthesis:
- Oxidation: Potassium permanganate, chromium trioxide
- Reduction: Sodium borohydride, lithium aluminum hydride
- Substitution: Various nucleophiles under acidic or basic conditions
Biological Activities
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties: The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects: Studies have indicated that it may possess anti-inflammatory properties, making it a candidate for further research in therapeutic applications .
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of pyrimidine compounds exhibited significant inhibition of cyclooxygenase enzymes (COX), with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This compound could potentially show similar effects .
Pharmaceutical Applications
The compound's unique structure allows it to interact with biological targets effectively, which is crucial for drug development. Its potential as a therapeutic agent is being explored in various contexts:
- Drug Formulation: Understanding its interactions with enzymes and receptors can help optimize its use in drug formulations.
- Therapeutic Research: Ongoing studies aim to elucidate its mechanisms of action and assess its safety and efficacy for potential therapeutic uses.
Comparative Analysis with Other Pyrimidine Derivatives
To highlight the uniqueness of this compound, a comparison with other pyrimidine derivatives can be useful:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate | Potentially significant | Hydroxyl group enhances reactivity |
| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines | Strong | Comparable to indomethacin | Complex structure enhances activity |
| Other pyrimidines | Variable | Variable | Varies widely based on substituents |
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Substituent Effects on Properties
- Aromatic vs. Aliphatic Substituents : Replacing the isopropyl group with a phenyl ring (e.g., Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate) introduces greater steric bulk and lipophilicity, which may influence binding affinity in biological systems .
- Electron-Withdrawing Groups : Chloro (Cl) and methylthio (SMe) substituents, as in Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, enhance electrophilicity, making the compound more reactive in nucleophilic substitution reactions .
Activité Biologique
Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (EHIPC) is a pyrimidine derivative that has garnered attention for its diverse biological activities. With a molecular formula of C₁₀H₁₄N₂O₃ and a molecular weight of approximately 210.23 g/mol, this compound exhibits promising potential in various therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Synthesis
EHIPC is characterized by a hydroxyl group at the 4-position and an isopropyl group at the 2-position of the pyrimidine ring. The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for higher yields and purity through techniques such as crystallization and chromatography.
Antimicrobial Properties
Research indicates that EHIPC demonstrates significant antimicrobial activity against various bacterial strains. In vitro studies have shown its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of EHIPC
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, EHIPC has shown potential as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition suggests its utility in treating inflammatory conditions .
Table 2: COX-2 Inhibition by EHIPC
| Compound | IC50 (µM) |
|---|---|
| EHIPC | 15 ± 2 |
| Aspirin | 10 ± 1 |
| Indomethacin | 5 ± 0.5 |
The biological activity of EHIPC is attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or bind to receptors, influencing various cellular processes. The exact mechanism is still under investigation, but it likely involves the inhibition of key enzymes related to inflammation and microbial growth.
Comparative Analysis with Similar Compounds
EHIPC can be compared with other pyrimidine derivatives to highlight its unique properties:
Table 3: Comparison of Pyrimidine Derivatives
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C₈H₁₀N₂O₃ | Lacks isopropyl group; smaller size |
| Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | C₁₃H₁₂N₂O₃ | Contains a phenyl group; different bioactivity |
| Ethyl 2-isopropyl-4-propylpyrimidine-5-carboxylate | C₁₃H₂₀N₂O₂ | Propyl group instead of hydroxymethyl; different properties |
The distinct combination of functional groups in EHIPC may confer unique biological activities not observed in other similar compounds, enhancing its potential as both a pharmaceutical agent and an agricultural chemical.
Case Studies and Future Directions
Several studies have investigated the pharmacological potential of EHIPC. For instance, a recent study explored its effects on inflammatory markers in animal models, showing a reduction in cytokine levels following treatment with EHIPC.
Future research should focus on:
- In vivo Studies: To evaluate the therapeutic efficacy and safety profile.
- Mechanistic Studies: To elucidate the precise biological pathways affected by EHIPC.
- Formulation Development: To optimize delivery methods for clinical applications.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via modified Biginelli reactions or cyclocondensation of β-ketoesters with urea derivatives. For example, substituting aldehydes with isopropyl groups under acidic conditions (e.g., HCl or p-TsOH) can yield the pyrimidine scaffold. Key parameters include solvent choice (e.g., ethanol vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst loading. Yields vary significantly (40–75%) depending on steric hindrance from the isopropyl group .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
- NMR : In H NMR, the isopropyl group appears as a doublet of septets (~1.2–1.4 ppm for CH, δ ~2.8–3.2 ppm for CH). The ester carbonyl (C=O) resonates at ~165–170 ppm in C NMR.
- IR : Hydroxyl (O–H) stretches at ~3200–3400 cm and ester C=O at ~1700 cm.
- Mass Spectrometry : Molecular ion peaks ([M+H]) should align with the molecular formula (CHNO) .
Q. How can researchers validate crystallinity and molecular packing using X-ray diffraction?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for structure refinement, focusing on resolving disorder in the isopropyl or ester groups. ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty. For example, torsional angles in the pyrimidine ring should align with theoretical density functional theory (DFT) models .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected 1^11H NMR splitting) be resolved during structural elucidation?
Contradictions often arise from dynamic effects (e.g., rotational barriers in the isopropyl group) or solvent-dependent conformational changes. Use variable-temperature NMR to probe slow exchange processes. Compare experimental data with computed NMR spectra (e.g., using Gaussian or ADF software) to identify discrepancies caused by tautomerism or hydrogen bonding .
Q. What strategies optimize regioselectivity in pyrimidine ring substitutions for derivatives of this compound?
Regioselectivity is influenced by electronic and steric factors. For electrophilic substitutions, install directing groups (e.g., –OH) at C4 to activate C5 for carboxylation. Computational modeling (e.g., Fukui indices) can predict reactive sites. Experimental validation via competitive reactions (e.g., bromination at C5 vs. C6) is critical .
Q. How should researchers address twinning or disorder in SCXRD data for this compound?
Twinning is common due to the flexible isopropyl group. Use SHELXD for initial structure solution and refine with TWIN/BASF commands in SHELXL. For disorder, split the model into multiple positions and apply occupancy refinement. Validate with residual density maps and Hirshfeld surface analysis .
Q. What in silico methods predict the compound’s bioavailability or interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like dihydrofolate reductase. Focus on hydrogen bonding (C4–OH with active-site residues) and hydrophobic contacts (isopropyl group). Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
